Calcium acetylacetonate

Übersicht

Beschreibung

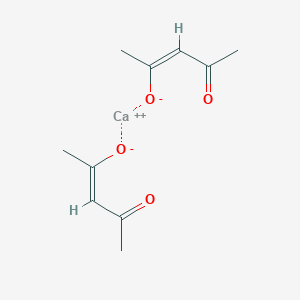

Calcium acetylacetonate is a coordination complex derived from the acetylacetonate anion and calcium ions. The acetylacetonate ligand is a β-diketone that forms a six-membered chelate ring with the metal ion. This compound is widely used in various industrial and scientific applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of calcium acetylacetonate typically involves the reaction of calcium chloride with acetylacetone in the presence of a base. One common method includes the following steps :

- Reacting an aqueous solution of calcium chloride with sodium hydroxide to form calcium hydroxide.

- Adding acetylacetone to the calcium hydroxide in methanol and refluxing the mixture.

- Filtering, washing, and drying the product to obtain this compound.

Industrial Production Methods: In industrial settings, the preparation method is similar but optimized for higher yields and purity. Methanol is often used as a dispersant, and the reaction is carried out in a two-phase system to ensure complete contact between reactants .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium acetylacetonate undergoes various chemical reactions, including:

Substitution Reactions: The acetylacetonate ligand can be replaced by other ligands in the presence of suitable reagents.

Complex Formation: It can form complexes with other metal ions, enhancing its utility in catalysis.

Common Reagents and Conditions:

Oxidizing Agents: Used in reactions where the acetylacetonate ligand is oxidized.

Reducing Agents: Employed in reduction reactions involving the metal center.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield new metal-ligand complexes .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Catalyst for Organic Synthesis

Calcium acetylacetonate is widely used as a catalyst in organic synthesis. Its ability to form stable chelates makes it an effective catalyst for various reactions, including polymerization and cross-linking processes. It serves as a precursor for the synthesis of metal nanoparticles, which are crucial in catalytic applications due to their high surface area and reactivity .

Case Study: Polymerization Reactions

A notable application of this compound is in the polymerization of glycolide and its copolymerization with other lactones. Research indicates that using this compound as a catalyst enhances the efficiency of these polymerization processes, leading to improved yields and properties of the resulting polymers .

Thermal Stabilization

Heat Stabilizer for Polymers

this compound is recognized as an effective heat stabilizer for halogenated polymers such as polyvinyl chloride (PVC). Its thermal stability and decomposition characteristics are critical for maintaining the integrity of PVC during processing and application. The compound helps mitigate thermal degradation, ensuring the longevity and performance of PVC products .

Research Insights

Studies on the thermal decomposition pathways of this compound highlight its role in stabilizing PVC against heat-induced degradation. The compound decomposes at elevated temperatures, releasing stabilizing agents that protect the polymer matrix .

Nanomaterial Synthesis

Synthesis of Metal Nanoparticles

this compound is utilized as a precursor in the chemical vapor deposition (CVD) process to synthesize metal and metal oxide nanoparticles. This method allows for precise control over particle size and morphology, which are essential factors in applications ranging from electronics to catalysis .

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a catalyst for various organic reactions, enhancing reaction efficiency. |

| Thermal Stabilization | Serves as a heat stabilizer for PVC and other polymers, preventing degradation. |

| Nanomaterial Synthesis | Used in CVD processes to create metal nanoparticles with controlled properties. |

Other Industrial Applications

Alloying Agent

this compound is also employed as an alloying agent in metallurgy, particularly with metals like aluminum and beryllium. Its ability to improve the mechanical properties of alloys makes it valuable in various industrial applications .

Food and Pharmaceutical Industries

The compound finds applications in the food and pharmaceutical sectors due to its non-toxic nature and compatibility with various formulations. It is used as an additive or stabilizer, contributing to product safety and efficacy .

Wirkmechanismus

The mechanism of action of calcium acetylacetonate involves the formation of a stable chelate ring with the metal ion. This stability allows it to act as an effective catalyst in various chemical reactions. The acetylacetonate ligand facilitates the transfer of electrons, enhancing the reactivity of the metal center .

Vergleich Mit ähnlichen Verbindungen

- Magnesium acetylacetonate

- Zinc acetylacetonate

- Aluminium acetylacetonate

Comparison: Calcium acetylacetonate is unique due to its specific reactivity and stability. Compared to magnesium and zinc acetylacetonates, it offers better thermal stability, making it more suitable for high-temperature applications. Aluminium acetylacetonate, on the other hand, is often used in different catalytic processes due to its distinct electronic properties .

Eigenschaften

CAS-Nummer |

19372-44-2 |

|---|---|

Molekularformel |

C5H7CaO2+ |

Molekulargewicht |

139.19 g/mol |

IUPAC-Name |

calcium;(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H8O2.Ca/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+2/p-1/b4-3-; |

InChI-Schlüssel |

QMAJHYAKZKETPG-LNKPDPKZSA-M |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] |

Isomerische SMILES |

C/C(=C/C(=O)C)/[O-].[Ca+2] |

Kanonische SMILES |

CC(=CC(=O)C)[O-].[Ca+2] |

Key on ui other cas no. |

19372-44-2 |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The mechanism of action of Calcium Acetylacetonate is highly dependent on its application. For example, when used as a precursor for Calcium Oxide (CaO) in CO2 capture, its interaction involves thermal decomposition to form porous CaO nanofibers. [] These nanofibers then react with CO2 to form Calcium Carbonate (CaCO3). [] In other applications, such as the synthesis of polycalciumphenylsiloxane, this compound reacts with polyphenylsiloxane, likely through interactions with silanol groups, although the exact mechanism requires further investigation. [] In biological contexts, like its effect on gut microbiota, the specific interactions and downstream effects are complex and not fully understood. [] More research is needed to elucidate the precise molecular targets and pathways affected by this compound in different biological systems.

A: - Molecular Formula: Ca(C5H7O2)2 - Molecular Weight: 258.32 g/mol- Spectroscopic Data: While the provided abstracts do not detail specific spectroscopic data, this compound is commonly characterized using techniques like Infrared (IR) spectroscopy [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy [], and X-ray powder diffraction (XRD) analysis [, ]. These techniques provide information about its vibrational frequencies, chemical environment of atoms, and crystal structure, respectively.

A: this compound acts as a catalyst in specific organic reactions. For instance, it catalyzes the conjugate addition of thiols to electron-deficient cyclopropanes, offering a novel route to synthesize γ-sulfanyl malonates. [] This reaction proceeds without needing prior thiol activation or exogenous bases, showcasing the unique catalytic activity of this compound. [] The exact mechanism likely involves the activation of the cyclopropane ring by the calcium complex, facilitating nucleophilic attack by the thiol. Further studies are needed to explore its catalytic potential in other reactions.

A: While the provided abstracts don't directly address SAR studies, modifications to the acetylacetonate ligand or the metal center could significantly influence its properties. For instance, changing the substituents on the acetylacetonate ring might affect its solubility, thermal stability, and interaction with target molecules. Similarly, replacing Calcium with other metals could alter its catalytic activity, as observed with Magnesium Acetylacetonate. [] Systematic SAR studies are crucial for optimizing its structure for desired applications.

A: this compound's stability is dependent on environmental factors like temperature, humidity, and exposure to air and light. [, ] To improve its stability and handling, specific formulations have been developed. For example, coating this compound with compatible agents like alcohols, carboxylic acids, phosphates, waxes, and polysiloxanes enhances its stability and compatibility with halogenated polymers. []

ANone: It's important to note that the provided research papers primarily focus on this compound's applications in material science, chemical synthesis, and to some extent, its impact on gut microbiota. The available information doesn't provide sufficient evidence to answer questions related to its pharmacological properties, such as ADME, toxicity, drug delivery, or therapeutic applications.

A: While the provided abstracts don't delve into the historical context, research on this compound likely evolved alongside the broader field of metal-organic frameworks and their applications. Early studies might have focused on its synthesis, characterization, and basic properties. Over time, research expanded to explore its use in various fields:* Catalysis: Exploring its potential to facilitate organic reactions like thiol addition to cyclopropanes. [] * Materials Science: Utilizing it as a precursor for synthesizing materials like Calcium Oxide nanofibers for CO2 capture [] and polycalciumphenylsiloxane for various applications. []* Thin Films and Coatings: Incorporating it in sol-gel processes to create thin films for electronic applications, like pyroelectric sensors. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.